Superior Inhibition of Factor XIIa and Complement C1s: Sepimostat vs. Camostat In Vitro
Sepimostat (FUT-187) demonstrates markedly superior potency against factor XIIa and complement C1s compared to camostat mesilate. This is a critical differentiation point, as these targets are implicated in both the contact activation pathway of coagulation and the classical complement pathway [1].
| Evidence Dimension | Inhibitory constant (Ki) against specific serine proteases |
|---|---|
| Target Compound Data | Factor XIIa: Ki = 0.021 µM; C1s: Ki = 0.18 µM |
| Comparator Or Baseline | Camostat mesilate: Factor XIIa Ki not specified but activity weaker; C1s Ki = 350 µM (based on IC50 for complement-mediated hemolysis) |
| Quantified Difference | Sepimostat inhibits C1s with a Ki that is approximately 1,944-fold lower (more potent) than the IC50 of camostat in a functional complement assay [1]. |
| Conditions | In vitro enzyme inhibition assays using purified human proteases. |
Why This Matters
This difference is critical for experimental designs targeting the contact activation or classical complement pathways, where the use of camostat would be ineffective at relevant concentrations.
- [1] Nakamura K, Johmura A, Oda M, Ino Y, Uchiyama H, Ohtani H, Miyazaki H, Kurumi M, Akizawa Y, Oka T. [Inhibitory effects of sepimostat mesilate (FUT-187) on the activities of trypsin-like serine proteases in vitro]. Yakugaku Zasshi. 1995 Mar;115(3):201-12. View Source
